Triethyl orthoformate
CAS No.: 108055-42-1
Cat. No.: VC20785033
Molecular Formula: C7H16O3
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108055-42-1 |
|---|---|
| Molecular Formula | C7H16O3 |
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | diethoxymethoxyethane |
| Standard InChI | InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | GKASDNZWUGIAMG-UHFFFAOYSA-N |
| SMILES | CCOC(OCC)OCC |
| Canonical SMILES | CCOC(OCC)OCC |
| Boiling Point | 143.0 °C |
Introduction
Chemical Properties and Structure
Triethyl orthoformate features a central carbon atom bonded to three ethoxy groups (-OCH₂CH₃) with the molecular formula HC(OCH₂CH₃)₃. This structure gives the compound its distinctive physical and chemical properties that determine its behavior in various reactions and applications.
Physical Properties
Triethyl orthoformate exhibits several notable physical characteristics that influence its handling and application in laboratory and industrial settings.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.202 g/mol |
| Physical State | Colorless liquid |
| Odor | Pungent, somewhat camphoraceous-herbaceous |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
| Density | Less than water |
| Flash Point | 86°F |
| CAS Number | 122-51-0 |
| PubChem CID | 31214 |
| IUPAC Name | Diethoxymethoxyethane |
| SMILES Notation | CCOC(OCC)OCC |
The compound has a sweet, somewhat camphoraceous-herbaceous odor with a Fimecdle-like note, which has led to its consideration for use in industrial fragrances . It tends to lift the odor of conventional components in pine fragrances and increase radiation, an effect often desirable for masking purposes.
Chemical Reactivity
The chemical behavior of triethyl orthoformate is largely determined by its orthoester structure. Key aspects of its reactivity include:
-
Hydrolysis: Triethyl orthoformate decomposes in water, releasing ethanol and formic acid derivatives .
-
Esterification catalyst: The compound can serve as an effective reagent for converting carboxylic acids to their corresponding ethyl esters.
-
Reaction with nucleophiles: It readily reacts with nucleophilic species such as amines, leading to formylation products.
-
Dehydrating properties: It can remove water from reaction mixtures, driving equilibria toward product formation.
As an ester, triethyl orthoformate reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause vigorous reactions that can be sufficiently exothermic to ignite the reaction products . Heat is also generated through interactions with caustic solutions, and flammable hydrogen can be produced when mixed with alkali metals and hydrides.
Synthesis Methods
Several methods exist for the production of triethyl orthoformate, with both laboratory and industrial approaches available depending on the scale and equipment requirements.
Industrial Production
While the search results don't explicitly detail the industrial production of triethyl orthoformate, we can infer from the synthesis of its methyl analog (trimethyl orthoformate) that similar processes might be employed. For trimethyl orthoformate, industrial production involves the alcoholysis of hydrogen cyanide:
HCN + 3 ROH → HC(OR)₃ + NH₃
Where R represents the ethyl group (-CH₂CH₃) in the case of triethyl orthoformate .
Laboratory Synthesis
Laboratory-scale synthesis can be accomplished through several routes. One approach involves the reaction between chloroform and sodium ethoxide, following the Williamson ether synthesis mechanism . This reaction proceeds through nucleophilic substitution, where the ethoxide anions displace chlorine atoms from chloroform.
Another synthetic route described in the search results involves using diethyl ether and ethyl formate as starting materials . A specific procedure detailed in a Chinese patent describes:
"In a 50ml stainless steel autoclave with a magnetic stir bar, add 1.50g (10mmol) ethyl benzoate, 0.1g n-hexadecane (internal standard) and 7.40g (100mmol) ether solution containing 0.068g (1mmol) boron trifluoride, heat up to 110°C and react for 6.0 hours" .
This reaction reportedly achieved a conversion rate of ethyl benzoate of 98% and a yield of triethyl orthobenzoate of 95%. Though this example specifically refers to orthobenzoate production, similar principles apply to orthoformate synthesis with appropriate precursors.
Applications in Organic Synthesis
Triethyl orthoformate serves as a versatile reagent in organic synthesis, finding application in numerous reaction types and transformations.
Bodroux-Chichibabin Aldehyde Synthesis
One of the most significant applications of triethyl orthoformate is in the Bodroux-Chichibabin aldehyde synthesis. This reaction allows for the preparation of an aldehyde with one additional carbon atom through reaction with a Grignard reagent . This homologation reaction is valuable for constructing more complex carbon frameworks from simpler precursors.
Formylation Reactions
Triethyl orthoformate is effectively employed in electrophilic formylation of activated aromatic species such as phenol . This reaction introduces a formyl group (-CHO) onto aromatic rings, creating valuable intermediates for further synthetic transformations.
Protection of Carbonyl Groups
Like other orthoesters, triethyl orthoformate can be used for protecting carbonyl groups, particularly in aldehydes, forming acetals. These acetals can subsequently be deprotected back to the aldehyde under acidic conditions, making them valuable in multistep synthesis where selective functional group manipulation is required .
Esterification Reactions
Recent research has demonstrated the utility of triethyl orthoformate in enzymatic esterification reactions. For example, it has been employed in the kinetic resolution of rac-ibuprofen with ethanol catalyzed by immobilized lipase . The orthoformate appears to influence the reaction pathway, potentially improving conversion and enantioselectivity compared to other solvent systems.
Industrial Applications
Beyond laboratory synthesis, triethyl orthoformate finds application in several industrial sectors, leveraging its unique properties for specialized purposes.
Fragrance and Flavor Industry
The compound's distinctive odor profile—described as sweet and somewhat camphoraceous-herbaceous with a Fimecdle-like note—makes it potentially valuable in industrial fragrances, particularly for masking purposes . Its ability to lift the odor of conventional components in pine fragrances and increase radiation offers advantages in fragrance formulation.
Textile Applications
Recent research has revealed promising applications in textile chemistry. Triethyl orthoformate (TEOF) has been employed as a cross-linking agent in the development of antibacterial cotton fabrics . This novel application involves:
-
Cross-linking cellulose with chitosan using TEOF as the linking agent
-
Formation of new imine functional groups through the reaction of NH₂ groups in chitosan
-
Creation of fabrics with remarkable antibacterial properties that persist even after 30 washing cycles
The SEM results showed more uniform morphology in TEOF cross-linked fabrics compared to chitosan-coated fabrics without the cross-linker, demonstrating improved microbial growth inhibition activity . This application highlights the potential for triethyl orthoformate in creating functional textiles with commercial relevance across diverse industries.
Recent Research Findings
Scientific research continues to uncover new applications and reaction methodologies involving triethyl orthoformate, expanding its utility in chemical synthesis and materials science.
Enzymatic Kinetic Resolution
Recent studies have investigated the effectiveness of combining organic solvent systems with orthoformates of different chain lengths, including triethyl orthoformate, in enzymatic kinetic resolution . Researchers examined the impact of various parameters:
-
Effect of co-solvent type and percentage
-
Comparative kinetics with different orthoesters (trimethyl, triethyl, tripropyl, and tributyl variants)
-
Influence of substrate concentration
The research demonstrated that triethyl orthoformate in a mixture of isooctane with 20% dichloromethane showed promising results in the esterification of rac-ibuprofen . This suggests that triethyl orthoformate may play a role in enhancing enzymatic reactions, potentially through modulation of the reaction environment or by shifting equilibria through removal of water.
Antimicrobial Textile Development
As previously mentioned, significant research has been conducted on the application of triethyl orthoformate as a cross-linking agent in developing antibacterial textiles . The FTIR, SEM, and XRD analyses confirmed the successful linkage of chitosan molecules with cellulose in cotton fabrics through TEOF-mediated cross-linking.
The research demonstrated that:
-
New imine functional groups were generated after cross-linking of NH₂ groups of chitosan
-
The TEOF cross-linked fabrics exhibited more uniform morphology compared to chitosan-coated fabrics
-
The treated fabrics showed remarkable antibacterial properties against both S. aureus and E. coli
-
The antibacterial properties persisted even after 30 washing cycles
This research highlights a promising commercial application with potential across various industries requiring durable antimicrobial textiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume